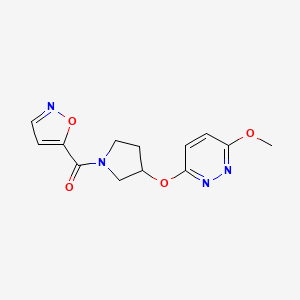

Isoxazol-5-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Description

Propriétés

IUPAC Name |

[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4/c1-19-11-2-3-12(16-15-11)20-9-5-7-17(8-9)13(18)10-4-6-14-21-10/h2-4,6,9H,5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHOZHUQEZAQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, which leads to the formation of 5-substituted isoxazoles . Another method involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, which undergo cyclization via a Pt-carbene intermediate .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield. These methods are advantageous due to their simplicity and reduced reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

Isoxazol-5-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Isoxazol-5-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has been investigated for its potential therapeutic applications, including:

- Cancer Treatment : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Its structural components suggest potential interactions with enzymes or receptors critical for cancer progression.

- Neurological Disorders : The ability of this compound to cross the blood-brain barrier opens avenues for its use in treating neurodegenerative diseases. Preliminary studies have shown promise in modulating neurotransmitter systems, which could lead to neuroprotective effects .

The compound has demonstrated various biological activities, making it a subject of interest in pharmacological research:

- Enzyme Inhibition : Isoxazol derivatives are often explored as enzyme inhibitors. This compound may exhibit inhibitory effects on enzymes related to inflammatory processes or cancer cell metabolism.

- Antimicrobial Properties : Some studies suggest that isoxazole derivatives possess antimicrobial activity, which could be harnessed for developing new antibiotics or treatments for infectious diseases .

Case Studies

Several case studies highlight the efficacy of isoxazole derivatives in various applications:

- Study on Cancer Cell Lines : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting similar potential for isoxazol derivatives.

- Neuroimaging Applications : Research on isoxazole derivatives indicated their utility as positron emission tomography (PET) ligands for visualizing brain targets, providing insights into neurological applications .

Mécanisme D'action

The mechanism of action of isoxazol-5-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoxazole-containing biphenyl derivatives: These compounds are also investigated for their potential as enzyme inhibitors and therapeutic agents.

Fluoroisoxazoles: Known for their antimicrobial and anticancer activities.

Imidazole derivatives: Another class of heterocyclic compounds with diverse biological activities.

Uniqueness

Isoxazol-5-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an isoxazole ring with a pyrrolidine moiety and a methoxypyridazine group makes it a versatile compound for various applications in scientific research and drug development.

Activité Biologique

Isoxazol-5-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a novel compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure

The compound features a complex structure that includes an isoxazole ring, a pyrrolidine moiety, and a methoxypyridazine group. This unique combination suggests a potential for diverse biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoxazole derivatives. For instance, compounds similar to isoxazol-5-ylmethanone have demonstrated significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| 8a | E. coli, S. aureus | High |

| 8b | Pseudomonas aeruginosa | Moderate |

| 8c | Candida albicans | High |

| 8d | Salmonella typhi | Low |

The structure–activity relationship (SAR) indicates that electron-donating groups enhance antibacterial activity, while electron-withdrawing groups can also contribute positively under certain conditions .

Anticancer Activity

Isoxazole derivatives have been investigated for their anticancer properties. The compound has shown promise as a modulator of key cancer pathways, particularly through its interaction with PGE2 receptors, which are implicated in tumor growth and metastasis.

Case Study: PGE2 Receptor Modulation

In a study involving various isoxazole compounds, it was found that certain derivatives effectively inhibited PGE2 receptor activity, leading to reduced proliferation of cancer cells in vitro. The docking studies revealed that these compounds exhibited strong binding affinities to the active sites of the receptors .

Anti-inflammatory Effects

The anti-inflammatory potential of isoxazole derivatives has also been explored. Compounds similar to isoxazol-5-ylmethanone have been shown to inhibit key inflammatory mediators, suggesting their use in treating inflammatory diseases.

The proposed mechanism involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the synthesis of inflammatory prostaglandins. This inhibition can lead to decreased inflammation and pain relief .

Docking Studies and Binding Affinity

In silico docking studies have provided insights into the binding interactions of isoxazole derivatives with various biological targets. For instance, recent research utilized Autodock software to evaluate the binding affinities of these compounds against COVID-19 main protease, yielding promising results.

Table 2: Docking Scores of Isoxazole Derivatives

| Compound | Docking Score (kcal/mol) | Target Protein |

|---|---|---|

| 8j | -11.63 | COVID-19 Main Protease |

| 8k | -11.38 | COVID-19 Main Protease |

| 8m | -10.91 | COVID-19 Main Protease |

These scores indicate strong theoretical affinities, suggesting that these compounds could serve as potential inhibitors for viral proteases .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Isoxazol-5-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Cycloaddition : Hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes for constructing the isoxazole core .

- Nucleophilic Substitution : Reaction of pyrrolidine derivatives with methoxypyridazin-3-ol precursors under reflux conditions to introduce the pyrrolidinyl-methanone moiety .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (DMF/EtOH mixtures) are critical for isolating high-purity products .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the connectivity of the isoxazole, pyrrolidine, and methoxypyridazine moieties. Peaks at δ 8.2–8.5 ppm (isoxazole protons) and δ 3.7–4.1 ppm (pyrrolidine CH₂/OCH₃) are diagnostic .

- IR Spectroscopy : Absorptions at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O-C ether linkage) validate key functional groups .

- HRMS : Exact mass analysis (e.g., m/z 385.1423 [M+H]⁺) confirms molecular formula integrity .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts transition states and energetics for cycloaddition steps, identifying optimal solvents (e.g., THF vs. DMF) and temperatures .

- Molecular Docking : Screens potential biological targets (e.g., mGluR2 receptors) by simulating interactions between the methoxypyridazine moiety and receptor binding pockets .

- In Silico ADMET : Predicts pharmacokinetic properties (e.g., logP, metabolic stability) to prioritize analogs for synthesis .

Q. How do structural modifications influence bioactivity?

- Methodological Answer :

- SAR Studies : Replacing the methoxy group on pyridazine with halogens (e.g., F, Cl) enhances receptor binding affinity (EC₅₀ values < 50 nM in mGluR2 assays) .

- Heterocycle Replacement : Substituting pyrrolidine with piperidine reduces conformational flexibility, altering selectivity in kinase inhibition assays .

- Nitro Group Addition : Introducing nitro groups on the isoxazole ring improves oxidative stability but may reduce solubility (logP increases by ~0.5 units) .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use GTPγS binding assays (for receptor agonism) instead of less specific fluorometric methods to minimize false positives .

- Batch Analysis : Compare impurity profiles (via HPLC-MS) across studies; trace dimethylformamide residues from synthesis can inhibit cytochrome P450 enzymes, skewing metabolic data .

- Control Experiments : Include positive controls (e.g., LY-341495 for mGluR2) and validate cell line receptor expression levels via qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.